2-amino-1-(1-methyl-1H-imidazol-5-yl)ethan-1-one dihydrochloride
Description
2-Amino-1-(1-methyl-1H-imidazol-5-yl)ethan-1-one dihydrochloride is a synthetic organic compound characterized by a ketone backbone substituted with an amino group and a methylated imidazole ring. The dihydrochloride salt form enhances its solubility in aqueous and polar solvents, making it suitable for pharmaceutical and biochemical applications. The compound’s structure features a planar imidazole ring, which may contribute to π-π stacking interactions in biological systems, and a primary amine group that facilitates hydrogen bonding.
Properties
IUPAC Name |
2-amino-1-(3-methylimidazol-4-yl)ethanone;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.2ClH/c1-9-4-8-3-5(9)6(10)2-7;;/h3-4H,2,7H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAOBVLWDNEOTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C(=O)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles . The reaction conditions are optimized to include various functional groups, ensuring the desired substitution patterns around the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(1-methyl-1H-imidazol-5-yl)ethan-1-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imidazole ring or the keto group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional functional groups, while substitution reactions can produce a wide range of substituted imidazole compounds.
Scientific Research Applications
2-amino-1-(1-methyl-1H-imidazol-5-yl)ethan-1-one dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-1-(1-methyl-1H-imidazol-5-yl)ethan-1-one dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can affect different biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Imidazole Moieties
Imidazole-containing compounds are widely studied due to their bioactivity. Key comparisons include:
Key Findings :
- Bioactivity: The dihydrochloride salt’s amino-ketone-imidazole structure contrasts with bk-2C-B’s phenethylamine backbone, which is linked to hallucinogenic effects . Nitroimidazoles (e.g., ) exhibit antimicrobial action via free radical generation, a mechanism unlikely in the target compound due to the absence of a nitro group .
- Solubility : The dihydrochloride form likely surpasses neutral analogs (e.g., bk-2C-B) in aqueous solubility, critical for drug formulation.
Stability and Degradation
- Pyrolysis studies of bk-2C-B reveal degradation into brominated phenethylamines, whereas imidazole derivatives (e.g., ) show thermal stability due to aromatic ring systems . The dihydrochloride salt’s stability under physiological conditions remains unstudied but may parallel other hydrochloride salts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
